molecular formula C7H15NO2 B13084730 3-(Azetidin-3-yloxy)butan-2-ol

3-(Azetidin-3-yloxy)butan-2-ol

Katalognummer: B13084730
Molekulargewicht: 145.20 g/mol
InChI-Schlüssel: HEURLCJYQCIIHW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Azetidin-3-yloxy)butan-2-ol is an organic compound with the molecular formula C7H15NO2 and a molecular weight of 145.19 g/mol . This compound features an azetidine ring, which is a four-membered nitrogen-containing heterocycle, connected to a butanol moiety. The presence of both an azetidine ring and a hydroxyl group makes this compound interesting for various chemical and biological applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Azetidin-3-yloxy)butan-2-ol typically involves the alkylation of azetidine with a suitable butanol derivative. One common method is the reaction of azetidine with 3-chlorobutan-2-ol under basic conditions to form the desired product . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the azetidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may employ more efficient purification techniques such as distillation or crystallization to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions

3-(Azetidin-3-yloxy)butan-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wirkmechanismus

The mechanism of action of 3-(Azetidin-3-yloxy)butan-2-ol involves its interaction with specific molecular targets and pathways. The azetidine ring can act as a nucleophile, participating in various chemical reactions. Additionally, the hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function . The compound’s unique structure allows it to interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-(Azetidin-3-yloxy)butan-2-ol is unique due to the presence of both an azetidine ring and a hydroxyl group, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C7H15NO2

Molekulargewicht

145.20 g/mol

IUPAC-Name

3-(azetidin-3-yloxy)butan-2-ol

InChI

InChI=1S/C7H15NO2/c1-5(9)6(2)10-7-3-8-4-7/h5-9H,3-4H2,1-2H3

InChI-Schlüssel

HEURLCJYQCIIHW-UHFFFAOYSA-N

Kanonische SMILES

CC(C(C)OC1CNC1)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.